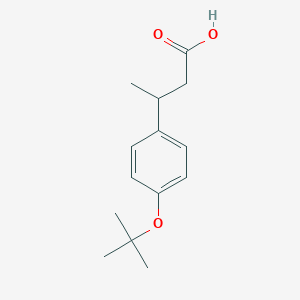

3-(4-叔丁氧基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-tert-Butoxyphenyl)butyric acid is a chemical entity that can be associated with various research areas, including the synthesis of unnatural amino acids, the study of molecular structures, and the investigation of chemical reactions and physical properties. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds, such as the four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . This suggests that similar strategies could be employed in the synthesis of 3-(4-tert-Butoxyphenyl)butyric acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-tert-Butoxyphenyl)butyric acid has been studied using various techniques. For instance, the structure of di-tert-butylphosphinic acid was determined using single-crystal x-ray methods, revealing a distinct dimeric structure . Additionally, a combined experimental and theoretical study on the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid was reported, employing quantum chemical calculations and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of tert-butyl groups in chemical reactions is highlighted in several studies. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates underwent π-cyclizations catalyzed by Ag(I) salts, leading to the formation of different cyclic compounds depending on the reaction conditions . This indicates that the tert-butyl group can play a significant role in the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively analyzed. The vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, and NBO analyses of 3,5-di-tert-butyl-4-hydroxybenzoic acid provide a comprehensive understanding of its properties, including electrostatic potential surface and non-linear optical properties . These analyses are crucial for understanding the behavior of 3-(4-tert-Butoxyphenyl)butyric acid in various environments and could be used to predict its reactivity and interactions.

科学研究应用

生物技术与生物燃料

3-(4-叔丁氧基苯基)丁酸可能在生物丁酸的生产中发挥作用,生物丁酸是生物技术和生物燃料行业中的一种有价值的化学品。 丁酸用作各种生物产品的平台化学品,可以通过使用酪酸梭菌等微生物发酵生产 .

制药

在制药方面,丁酸的衍生物(可能包括 3-(4-叔丁氧基苯基)丁酸)因其对肠道健康的有益作用以及对有害微生物的保护作用而被使用 .

动物饲料

丁酸衍生物用作饲料添加剂,改善牲畜的肠道健康。 对 3-(4-叔丁氧基苯基)丁酸的研究可能导致开发新的添加剂,促进动物更好地吸收营养并生长 .

作用机制

While the mechanism of action for 3-(4-tert-Butoxyphenyl)butyric acid is not explicitly stated, it’s worth noting that butyric acid and its derivatives have been shown to have various effects on cellular and biological processes . For instance, phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .

属性

IUPAC Name |

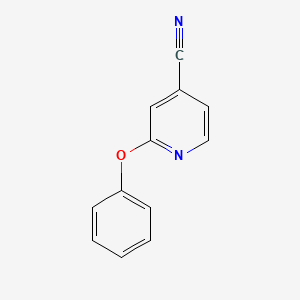

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNBWCHZXWUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1323259.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)